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Compound Name: (hydroxymethyl)morpholine-4-

carboxylate

Cat. No.: B131797

\ J

For Researchers, Scientists, and Drug Development Professionals

(S)-N-Boc-3-hydroxymethylmorpholine, a chiral morpholine derivative, serves as a valuable
building block in the synthesis of complex molecules, particularly in the realm of drug discovery.
Its rigid heterocyclic scaffold, coupled with the presence of a protected amine and a primary
alcohol, offers synthetic handles for the construction of diverse and stereochemically defined
structures. This technical guide provides an in-depth overview of the chemical properties,
synthesis, and applications of this important synthetic intermediate.

Core Chemical Properties

(S)-N-Boc-3-hydroxymethylmorpholine, systematically named (S)-tert-butyl 3-
(hydroxymethyl)morpholine-4-carboxylate, is a white to pale yellow solid at room temperature.
Its chemical and physical properties are summarized in the table below.
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Property Value Reference

(S)-tert-butyl 3-

IUPAC Name (hydroxymethyl)morpholine-4-
carboxylate

CAS Number 714971-28-5 [1]

Molecular Formula C10H19NO4 [2]

Molecular Weight 217.26 g/mol [2]
Colorless to pale yellow liquid

Appearance ) [2]
or solid

Melting Point 80 °C [1]

Boiling Point 320.7 °C at 760 mmHg [3]

Density 1.118 g/cm3 [3]

Soluble in organic solvents
- such as dichloromethane and
Solubility o o [2]
methanol; limited solubility in

water.

Spectroscopic Data

The structural integrity of (S)-N-Boc-3-hydroxymethylmorpholine is confirmed through various
spectroscopic technigues. Below is a summary of the expected spectral characteristics based
on data from closely related compounds and general principles of spectroscopy.

'H NMR Spectroscopy

The proton NMR spectrum of (S)-N-Boc-3-hydroxymethylmorpholine is expected to exhibit
distinct signals corresponding to the morpholine ring protons, the hydroxymethyl group, and the
tert-butoxycarbonyl (Boc) protecting group. Due to the chiral center at the C3 position, the
protons on the morpholine ring are diastereotopic and may show complex splitting patterns.
The presence of rotamers due to the amide bond of the Boc group can also lead to broadening
or duplication of signals.

© 2025 BenchChem. All rights reserved. 2/7 Tech Support


https://pubchemlite.lcsb.uni.lu/e/compound/1514266
https://patents.google.com/patent/CN102617503A/en
https://patents.google.com/patent/CN102617503A/en
https://patents.google.com/patent/CN102617503A/en
https://pubchemlite.lcsb.uni.lu/e/compound/1514266
https://pmc.ncbi.nlm.nih.gov/articles/PMC6147333/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6147333/
https://patents.google.com/patent/CN102617503A/en
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b131797?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Reference Data for a related compound (tert-butyl morpholine-4-carboxylate):
e H NMR (400 MHz, CDCls): & 3.64 (t, J = 4 Hz, 4H), 3.42 (t, J = 4 Hz, 4H), 1.47 (s, 9H).[4]

For (S)-N-Boc-3-hydroxymethylmorpholine, additional signals for the C3-H proton, the two
diastereotopic C2-H protons, and the two diastereotopic hydroxymethyl protons would be
expected, along with a signal for the hydroxyl proton.

3C NMR Spectroscopy

The carbon NMR spectrum will show characteristic peaks for the ten carbon atoms in the
molecule.

Reference Data for a related compound (tert-butyl morpholine-4-carboxylate):
e 13C NMR (100 MHz, CDCls): 6 154.77, 79.92, 66.67, 43.48, 28.37.[4]

For the target molecule, additional signals corresponding to the C3 and the hydroxymethyl
carbon would be present. The chemical shifts will be influenced by the neighboring
heteroatoms and the stereochemistry of the molecule.

Infrared (IR) Spectroscopy

The IR spectrum of (S)-N-Boc-3-hydroxymethylmorpholine will display characteristic absorption
bands for its functional groups.

O-H stretch: A broad band is expected in the region of 3200-3600 cm~* due to the hydroxyl
group.

e C-H stretch: Aliphatic C-H stretching vibrations will appear in the 2850-3000 cm~* region.

e C=0 stretch: A strong absorption band for the carbonyl group of the Boc protecting group is
expected around 1680-1700 cm~1.

o C-O stretch: Bands corresponding to the C-O-C ether linkage of the morpholine ring and the
C-OH of the hydroxymethyl group will be observed in the fingerprint region (1000-1300
cm™1).
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Mass Spectrometry

Electron ionization mass spectrometry (EI-MS) of (S)-N-Boc-3-hydroxymethylmorpholine is
expected to show a molecular ion peak (M*) at m/z 217. The fragmentation pattern will likely
involve the loss of the tert-butyl group ([M-57]%), isobutylene ([M-56]*), and subsequent
fragmentations of the morpholine ring. Alpha-cleavage adjacent to the nitrogen and oxygen
atoms is a common fragmentation pathway for amines and ethers.[5]

Experimental Protocols
Synthesis of (S)-N-Boc-3-hydroxymethylmorpholine

A common and efficient method for the synthesis of (S)-N-Boc-3-hydroxymethylmorpholine
starts from the readily available and chiral starting material, L-serine. The following is a
representative experimental protocol adapted from the synthesis of the related (S)-3-
morpholinyl carboxylic acid.[6]

Step 1: Protection of L-serine and esterification L-serine is first protected with a Boc group on
the amine functionality and the carboxylic acid is esterified, typically to the methyl or ethyl ester.

Step 2: Reduction of the ester The ester is then selectively reduced to the corresponding
primary alcohol using a suitable reducing agent like lithium borohydride (LiBH4) or sodium
borohydride (NaBHa4) in the presence of a Lewis acid.

Step 3: Cyclization to form the morpholine ring The resulting N-Boc protected amino diol is then
cyclized to form the morpholine ring. This can be achieved through various methods, including
intramolecular Williamson ether synthesis or Mitsunobu reaction.

Step 4: Deprotection and reprotection (if necessary) Depending on the synthetic route,
deprotection of a temporary protecting group and subsequent introduction of the Boc group
might be necessary.

Detailed Synthetic Workflow:

1. Boc protection
L-Serine M» N-Boc-L-serine ester Mb N-Boc protected amino diol Cyclization (S)-N-Boc-3-hydroxymethylmorpholine
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Click to download full resolution via product page
Synthetic pathway to (S)-N-Boc-3-hydroxymethylmorpholine.

Applications in Drug Discovery

The morpholine moiety is a privileged scaffold in medicinal chemistry, appearing in numerous
approved drugs and clinical candidates.[7][8][9] Its presence can enhance physicochemical
properties such as aqueous solubility and metabolic stability, and it can also serve as a key
pharmacophoric element interacting with biological targets.

(S)-N-Boc-3-hydroxymethylmorpholine is a valuable chiral building block for the synthesis of
more complex morpholine-containing molecules.[3][10] The stereocenter at the C3 position is
often crucial for biological activity, and the hydroxymethyl group provides a convenient point for
further chemical elaboration. This allows for the introduction of various substituents to explore
structure-activity relationships (SAR) and optimize the pharmacological profile of lead
compounds.

While specific examples of marketed drugs synthesized directly from (S)-N-Boc-3-
hydroxymethylmorpholine are not readily available in the public domain, its utility as a chiral
intermediate is well-recognized in the pharmaceutical industry for the development of novel
therapeutic agents targeting a wide range of diseases.

Logical Relationship in Drug Discovery:
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

© 2025 BenchChem. All rights reserved.

Tech Support


https://chem.libretexts.org/Bookshelves/Analytical_Chemistry/Supplemental_Modules_(Analytical_Chemistry)/Instrumentation_and_Analysis/Mass_Spectrometry/Mass_Spec/Mass_Spectrometry_-_Fragmentation_Patterns
https://patents.google.com/patent/CN102617503B/en
https://patents.google.com/patent/CN102617503B/en
https://www.e3s-conferences.org/articles/e3sconf/pdf/2024/86/e3sconf_rawmu2024_01051.pdf
https://www.e3s-conferences.org/articles/e3sconf/abs/2024/86/e3sconf_rawmu2024_01051/e3sconf_rawmu2024_01051.html
https://www.e3s-conferences.org/articles/e3sconf/abs/2024/86/e3sconf_rawmu2024_01051/e3sconf_rawmu2024_01051.html
https://www.researchgate.net/publication/383020693_Synthesis_and_SAR_of_morpholine_and_its_derivatives_A_review_update
https://lifechemicals.com/blog/building-blocks/366-expand-your-building-block-collection-with-our-c-substituted-morpholines
https://www.benchchem.com/product/b131797#s-n-boc-3-hydroxymethylmorpholine-chemical-properties
https://www.benchchem.com/product/b131797#s-n-boc-3-hydroxymethylmorpholine-chemical-properties
https://www.benchchem.com/product/b131797#s-n-boc-3-hydroxymethylmorpholine-chemical-properties
https://www.benchchem.com/product/b131797#s-n-boc-3-hydroxymethylmorpholine-chemical-properties
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b131797?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b131797?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

